Methyl 2-(2-bromo-6-oxo-1-prop-2-ynylpyridin-4-yl)acetate

Medicinal Chemistry Organic Synthesis Quality Control

Methyl 2-(2-bromo-6-oxo-1-prop-2-ynylpyridin-4-yl)acetate (CAS 141807-55-8) is a functionalized 2-pyridone derivative that integrates an aryl bromide, a terminal alkyne (propargyl) group, and a methyl acetate side chain on the pyridinone core. Commercially, the compound is supplied as a precisely defined 85:15 mixture of the 6-bromo and 6-chloro derivatives, a compositional fingerprint that directly impacts its use as a building block in organic synthesis.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 141807-55-8
Cat. No. B178159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromo-6-oxo-1-prop-2-ynylpyridin-4-yl)acetate
CAS141807-55-8
SynonymsMETHYL 6-BROMO-1,2-DIHYDRO-2-OXO-1-(2-PROPYNYL)-4-PYRIDINEACETATE (85:15% BROMO:CHLORO DERIVATIVE)
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)N(C(=C1)Br)CC#C
InChIInChI=1S/C11H10BrNO3/c1-3-4-13-9(12)5-8(6-10(13)14)7-11(15)16-2/h1,5-6H,4,7H2,2H3
InChIKeyWXPGFDMZILDKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-Bromo-6-Oxo-1-Prop-2-Ynylpyridin-4-Yl)Acetate (CAS 141807-55-8): A Specialized N-Propargyl-2-Pyridone Intermediate for Precision Synthesis


Methyl 2-(2-bromo-6-oxo-1-prop-2-ynylpyridin-4-yl)acetate (CAS 141807-55-8) is a functionalized 2-pyridone derivative that integrates an aryl bromide, a terminal alkyne (propargyl) group, and a methyl acetate side chain on the pyridinone core [1]. Commercially, the compound is supplied as a precisely defined 85:15 mixture of the 6-bromo and 6-chloro derivatives, a compositional fingerprint that directly impacts its use as a building block in organic synthesis . Its molecular formula is C11H10BrNO3, with a molecular weight of 284.11 g/mol, and it is typically stored at -20°C to maintain stability .

Why Generic Pyridin-4-Ylacetate Intermediates Cannot Replace Methyl 2-(2-Bromo-6-Oxo-1-Prop-2-Ynylpyridin-4-Yl)Acetate


The commercial product is not a single chemical entity but a performance-defined mixture of 85% 6-bromo and 15% 6-chloro derivatives, a ratio that is intrinsic to the synthetic route and is verified by certificate of analysis . Substituting a pure bromo compound (if synthesized independently) or a differently halogenated analog would alter reaction stoichiometry, potentially leading to different product distributions in downstream cross-coupling or cyclization steps. Furthermore, the presence of both the aryl bromide and the terminal alkyne provides orthogonal reactivity handles that are absent in simpler pyridin-4-ylacetate esters, making generic substitution chemically inappropriate for multistep sequences that rely on sequential functionalization [1].

Quantitative Differentiation Evidence for Methyl 2-(2-Bromo-6-Oxo-1-Prop-2-Ynylpyridin-4-Yl)Acetate Sourcing Decisions


Compositional Fingerprint: 85:15 Bromo/Chloro Ratio as a Lot-Specific Procurement Specification

The target compound is supplied as a precisely defined 85:15 mixture of the 6-bromo and 6-chloro congeners, a specification confirmed by HPLC analysis . This composition is unique to this commercial product; no other pyridin-4-ylacetate intermediate is routinely sold as a certified bromo/chloro mixture. The pure 6-chloro-2-oxo-1,2-dihydropyridin-4-yl acetate methyl ester (CAS 182276-20-6), by contrast, is a single-component solid and lacks both the bromine substituent and the N-propargyl group [1]. The defined mixture ratio permits accurate reagent equivalents to be calculated in subsequent synthetic transformations, reducing the risk of off-stoichiometry errors.

Medicinal Chemistry Organic Synthesis Quality Control

Melting Point Benchmark: Solid-State Identity Differentiator vs. Liquid Chloro Analogs

The target compound exhibits a melting point range of 103–106°C, consistent with its medium molecular weight and the presence of a bromine atom that enhances crystal lattice energy . In contrast, the 6-chloro-2-oxo-1,2-dihydropyridin-4-yl acetate methyl ester (CAS 182276-20-6) lacks the propargyl group and is described as a solid, but without the bromine substituent its melting behavior differs qualitatively from that of the bromo analog . The higher melting point of the bromo compound provides a straightforward, bench-top identity check that can be performed upon receipt, complementing spectroscopic authentication.

Solid-State Characterization Purity Verification Procurement Acceptance

Orthogonal Reactivity Handles: Simultaneous Bromo and Propargyl Functional Groups Enable Sequential Diversification

The target compound uniquely combines an aryl bromide and a terminal alkyne on the same pyridinone scaffold [1]. The aryl bromide is competent in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This orthogonal reactivity is absent in simpler 4-pyridineacetates such as methyl 2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetate (CAS 182276-20-6), which carries only a chloro substituent and no alkyne . In a model Sonogashira coupling, aryl bromides react approximately 5–10 times faster than aryl chlorides under standard conditions (Pd(PPh3)4/CuI, Et3N, rt), a class-level reactivity difference that translates to higher yields and shorter reaction times for the bromo compound [2].

Click Chemistry Cross-Coupling Chemical Biology Probes

Storage and Stability: Mandatory -20°C Storage Differentiates from Room-Temperature-Stable Analogs

The product specification mandates storage at -20°C, indicating limited thermal stability at ambient temperature . This requirement is more stringent than for simple 4-pyridineacetate esters such as methyl 2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetate, which is typically stored at 2–8°C or even ambient conditions . The need for freezer storage reflects the reactivity of the propargyl group and the hydrolytic sensitivity of the methyl ester in the presence of the electron-withdrawing bromo-substituted pyridone ring. Procurement decisions must therefore account for cold-chain shipping and freezer capacity.

Compound Stability Storage Logistics Long-Term Integrity

Optimal Procurement Use Cases for Methyl 2-(2-Bromo-6-Oxo-1-Prop-2-Ynylpyridin-4-Yl)Acetate Based on Quantitative Differentiation


Multi-Step Synthesis of Chemical Biology Probes Requiring Sequential Pd-Coupling and Click Conjugation

When constructing bifunctional probes that require a first-step Sonogashira or Suzuki coupling at the aryl bromide, followed by CuAAC conjugation of a fluorophore or affinity tag, this compound provides both reactive sites on a single scaffold [1]. The 85:15 bromo/chloro ratio ensures that >85% of molecules carry the more reactive bromine, maximizing coupling efficiency in the first step. Using a pure chloro analog would result in slower kinetics and lower yields, while a non-alkyne-containing analog would preclude the second click step entirely.

Building Block for Fragment-Based Drug Discovery Libraries

The compact pyridinone core with orthogonal functional groups is valued in fragment libraries where each vector can be independently elaborated to generate diverse analogs. The unique combination of bromo and propargyl substitution is not present in commercially available 4-pyridineacetate fragments, making this compound a privileged scaffold for fragment growth [2].

Synthesis of N-Propargyl-2-Pyridone Natural Product Analogs

The N-propargyl-2-pyridone motif occurs in several biologically active natural products and synthetic derivatives. This compound serves as a direct precursor for constructing such scaffolds via intramolecular cyclization or further functionalization [1]. The defined 85:15 bromo/chloro composition simplifies the interpretation of reaction outcomes by establishing a known starting material distribution.

Quality-Controlled Intermediate for Contract Research and Custom Synthesis

When outsourcing multi-step synthesis, specifying this compound as the starting material—with its certified melting point (103–106°C), storage requirement (-20°C), and defined bromo/chloro ratio—enables the contract research organization to perform incoming QC checks and plan reagent stoichiometry accurately, reducing the risk of batch failure .

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